Tiaramide
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Overview
Description
Tiaramide is an anti-inflammatory and analgesic drug developed by Fujisawa Pharmaceutical (now Astellas Pharma). It was marketed in Japan under the name Solantol for the treatment of various pain and inflammatory disorders . This compound is known for its ability to manage pain after surgery, tooth extraction, trauma, arthritis, and other inflammatory conditions .
Preparation Methods
The synthesis of tiaramide involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of 5-chloro-2-oxo-3(2H)-benzothiazole with 1-piperazineethanol under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways, ensuring high yield and purity .
Chemical Reactions Analysis
Tiaramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Substitution reactions involving the benzothiazole ring can produce various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include N-oxide derivatives and dealkylated products .
Scientific Research Applications
Tiaramide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in analytical studies to develop new methods for drug analysis.
Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The exact mechanism of action of tiaramide is not fully understood. it is believed to inhibit the synthesis of prostaglandins, which are compounds involved in inflammation and pain . This compound’s molecular targets include enzymes involved in the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Tiaramide is unique compared to other anti-inflammatory drugs due to its specific chemical structure and mechanism of action. Similar compounds include:
Hydroxychloroquine: Another anti-inflammatory drug with a different mechanism of action.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a different chemical structure.
Naproxen: Another NSAID with a different mechanism and structure.
This compound stands out due to its specific inhibition of prostaglandin synthesis and its unique benzothiazole structure .
Properties
CAS No. |
32527-55-2 |
---|---|
Molecular Formula |
C15H18ClN3O3S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |
InChI Key |
HTJXMOGUGMSZOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
melting_point |
160.0 °C |
32527-55-2 | |
Related CAS |
35941-71-0 (mono-hydrochloride) |
Synonyms |
FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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